molecular formula C20H36O2 B14336248 Ethyl 9,11-octadecadienoate CAS No. 103753-21-5

Ethyl 9,11-octadecadienoate

Cat. No.: B14336248
CAS No.: 103753-21-5
M. Wt: 308.5 g/mol
InChI Key: ZREKOPQLWZLLHM-UHFFFAOYSA-N
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Description

Ethyl 9,11-octadecadienoate is a high-purity ethyl ester of a conjugated linoleic acid (CLA) isomer, provided as a neat liquid for research applications. This compound is of significant interest in the study of lipid oxidation pathways. In model systems, specific octadecadienoate isomers are crucial for investigating the formation of hydroperoxides via singlet oxygen mechanisms, a process distinct from free radical autoxidation . The hydroperoxide isomers resulting from such reactions, including those with conjugated double bonds like the 9- and 13-hydroperoxides, are key subjects for understanding the initiation of oxidation in unsaturated fatty acids and their subsequent reaction products, such as cyclic peroxides . While related ethyl octadecadienoates like the 9,12 isomer are identified as bioactive compounds in plant seed extracts and are studied in fields such as functional foods and nutraceuticals , and while long-chain fatty acid ethyl esters (LCFAEEs) as a class are recognized as important trace components influencing the mouthfeel and softness of distilled spirits , the specific research applications for the 9,11 isomer require further investigation by the scientific community. Researchers can utilize this compound as a standard or starting material in various biochemical and nutritional studies. This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic use and is not intended for human consumption.

Properties

CAS No.

103753-21-5

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

ethyl octadeca-9,11-dienoate

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-12H,3-8,13-19H2,1-2H3

InChI Key

ZREKOPQLWZLLHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)OCC

Origin of Product

United States

Natural Occurrence and Isolation of Ethyl 9,11 Octadecadienoate

Ethyl 9,11-octadecadienoate has been identified as a naturally occurring compound in certain plant species. While its presence is not as widespread as other fatty acid esters, its identification in specific botanical sources highlights its role in the complex chemistry of the natural world.

The isolation of this compound from natural sources typically involves a multi-step process that begins with the extraction of lipids from the raw material. A general procedure for isolating fatty acid ethyl esters from plant matter can be described as follows:

Extraction of Lipids: The initial step involves the extraction of total lipids from the plant material. This is commonly achieved using non-polar solvents such as hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727). The choice of solvent is crucial to ensure the efficient extraction of lipids while minimizing the co-extraction of undesirable compounds.

Transesterification: The extracted lipids, which are often in the form of triglycerides, are then subjected to transesterification. This chemical reaction involves reacting the triglycerides with ethanol (B145695) in the presence of a catalyst (acidic or basic) to produce fatty acid ethyl esters (FAEEs) and glycerol (B35011). This process is a common method for converting oils and fats into their corresponding ethyl esters.

Purification: Following transesterification, the resulting mixture is purified to isolate the desired this compound. This can be achieved through various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). These methods separate the different fatty acid ethyl esters based on their physical and chemical properties, allowing for the isolation of a pure fraction of this compound.

Further analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are then employed to confirm the identity and purity of the isolated compound.

Detection in Fermented Biological Matrices E.g., Soybean Curds

The fermentation of biological matrices, particularly soybeans to produce products like soybean curd (tofu) and its further fermented forms (e.g., sufu or fermented bean curd), creates a complex array of volatile organic compounds that contribute to their unique flavors and aromas. Among these compounds, various esters, including ethyl esters of fatty acids, have been identified.

Studies on the volatile components of fermented soybean products have utilized advanced analytical techniques, primarily headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). tandfonline.comresearchgate.netmdpi.comtandfonline.comnih.govnih.govabertay.ac.ukekosfop.or.krnih.gov This methodology is highly sensitive for detecting and identifying volatile and semi-volatile compounds in complex food matrices.

While direct identification of Ethyl 9,11-octadecadienoate in fermented soybean curds is not extensively documented in readily available literature, the presence of a wide range of other fatty acid ethyl esters in these products strongly suggests the potential for its formation. The fermentation process, involving various microorganisms, creates an environment where enzymatic reactions, such as the esterification of free fatty acids with ethanol (B145695) produced during fermentation, can occur. researchgate.netresearchgate.netnih.govescarpmentlabs.com

The table below summarizes findings from studies on volatile compounds in fermented soybean products, indicating the prevalence of esters and the analytical methods used for their detection. This provides a basis for inferring the likely presence and detection methodology for this compound.

Fermented ProductPredominant Volatile Compounds IdentifiedAnalytical MethodReference
Fermented Stinky TofuEsters (acetate, propanoate, butanoate), indole, sulfidesSPME-GC/MS mdpi.comnih.gov
Sufu (Fermented Soybean Curd)Esters, alcohols, acids, heterocyclic compoundsHS-SPME-GC-MS tandfonline.comtandfonline.com
Mao-tofuEsters, acids, alcohols, aldehydesHS-SPME/GC-MS nih.gov
Fermented Soybean PastesEsters, hydrocarbons, pyrazines, alcoholsSPME-GC-MS ekosfop.or.kr

Given this evidence, a targeted analysis of fermented soybean curds using HS-SPME-GC-MS with a specific focus on the retention time and mass spectrum of this compound would be the most effective method for its definitive detection and quantification in these matrices.

Isomeric Forms and Stereochemical Considerations in Natural Isolates E.g., 9 Cis,11 Trans

Enzymatic Pathways for Octadecadienoic Acid Precursors

The initial steps in the formation of octadecadienoic acids are governed by several families of enzymes that modify precursor fatty acids. These enzymatic actions are highly specific and are the primary routes for the controlled production of these compounds in biological systems. escholarship.org

Role of Fatty Acid Desaturases (FADS) and Elongases (ELOVL)

The synthesis of polyunsaturated fatty acid (PUFA) precursors is a foundational process that relies on the sequential action of two key enzyme families: Fatty Acid Desaturases (FADS) and Elongation of Very Long-Chain Fatty Acids (ELOVL) enzymes. acs.org FADS enzymes are responsible for introducing double bonds at specific positions within the fatty acyl chain, a critical step in converting saturated fatty acids into unsaturated and polyunsaturated forms. nih.gov The FADS gene cluster in humans includes FADS1, FADS2, and FADS3, which exhibit different specificities. For instance, FADS2 is a versatile desaturase that can create double bonds at the Δ6, and Δ8 positions, while FADS1 primarily functions as a Δ5-desaturase. nih.gov

Complementing the desaturases, ELOVL enzymes catalyze the rate-limiting condensation step in the fatty acid elongation cycle, adding two-carbon units to the growing acyl chain. biorxiv.org This family consists of seven members (ELOVL1-7) in mammals, each with distinct substrate specificities regarding chain length and degree of saturation. diva-portal.orgspringermedizin.de For example, ELOVL1, ELOVL3, ELOVL6, and ELOVL7 preferentially elongate saturated and monounsaturated fatty acids, whereas ELOVL2, ELOVL4, and ELOVL5 are more specific for PUFAs. nih.govdiva-portal.org The coordinated action of FADS and ELOVL enzymes is essential for producing longer-chain PUFAs from dietary essential fatty acids like linoleic acid (LA) and α-linolenic acid (ALA). acs.org

Table 1: Key Enzymes in Fatty Acid Desaturation and Elongation

Enzyme Family Specific Enzyme Primary Function Substrate Preference Example
Fatty Acid Desaturase (FADS) FADS1 Δ5-desaturase Desaturates 20-carbon PUFAs
FADS2 Δ6-desaturase, Δ8-desaturase Rate-limiting step for LCPUFA synthesis from C18 precursors nih.govocl-journal.org
FADS3 Δ13-desaturase Acts on specific substrates like trans-vaccenic acid karger.com
Elongases (ELOVL) ELOVL1, 3, 6, 7 Elongation of SFA & MUFA Elongates saturated and monounsaturated fatty acids nih.govdiva-portal.org
ELOVL2, 4, 5 Elongation of PUFA Elongates polyunsaturated fatty acids nih.govdiva-portal.org

SFA: Saturated Fatty Acid; MUFA: Monounsaturated Fatty Acid; PUFA: Polyunsaturated Fatty Acid; LCPUFA: Long-Chain Polyunsaturated Fatty Acid.

Lipoxygenase (LOX) Pathways in Fatty Acid Oxygenation

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the regio- and stereospecific insertion of molecular oxygen into PUFAs that contain a (1Z,4Z)-pentadiene system, such as linoleic and linolenic acids. annualreviews.org This enzymatic reaction is a crucial step in the formation of a wide array of bioactive lipid mediators. nih.govmdpi.com The LOX pathway initiates with the abstraction of a hydrogen atom, leading to the formation of a fatty acid hydroperoxide (HPOD or HPOT). researchgate.net

In plants and animals, LOXs are classified based on their positional specificity of oxygenation on the fatty acid backbone. annualreviews.org For instance, when acting on linoleic acid, 9-LOXs oxygenate the C-9 position, while 13-LOXs act on the C-13 position. annualreviews.orguliege.be This leads to the formation of (9S)-hydroperoxy or (13S)-hydroperoxy derivatives, respectively. annualreviews.org These hydroperoxides are often unstable intermediates that are further metabolized by other enzymes, such as hydroperoxide lyase or allene (B1206475) oxide synthase, to produce a variety of octadecanoids, including aldehydes and jasmonates. uliege.beoup.com

Table 2: Lipoxygenase (LOX) Pathway Examples

LOX Type Substrate Primary Product Significance
9-LOX Linoleic Acid 9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD) Precursor for various C9 oxylipins annualreviews.orgencyclopedia.pub
α-Linolenic Acid 9-hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT) Leads to the formation of C9 aldehydes and other signaling molecules uliege.be
13-LOX Linoleic Acid 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD) Precursor for C6 aldehydes (green leaf volatiles) and traumatin (B1237919) uliege.beencyclopedia.pub
α-Linolenic Acid 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT) Key intermediate in the jasmonic acid biosynthesis pathway oup.comnih.gov

Cytochrome P450 (CYP) Activity in Octadecanoid Formation

Cytochrome P450 (CYP) enzymes represent another major enzymatic pathway for the metabolism of fatty acids into oxygenated products, or octadecanoids. escholarship.orgresearchgate.net These heme-containing monooxygenases are found in most living organisms and are involved in the oxidation of a vast array of substrates, including steroids, xenobiotics, and fatty acids. wikipedia.orgmdpi.com In the context of fatty acid metabolism, CYP enzymes can introduce oxygen in the form of a hydroxyl group (hydroxylation) or an epoxide (epoxidation) into the acyl chain. researchgate.net This activity generates a different spectrum of oxidized lipids compared to the LOX and cyclooxygenase (COX) pathways, thereby increasing the diversity of lipid mediators. escholarship.org The specific products formed depend on the CYP isoform and the fatty acid substrate involved.

Non-Enzymatic Mechanisms: Photo- and Autoxidation of Polyunsaturated Fatty Acids

Beyond controlled enzymatic production, octadecadienoic acids and their hydroperoxide precursors can be formed through non-enzymatic reactions, primarily driven by oxidative stress. escholarship.orgnih.gov Polyunsaturated fatty acids are particularly susceptible to these reactions due to the presence of multiple double bonds. researchgate.netnih.gov

Autoxidation is a free-radical-mediated process that occurs in the presence of oxygen. twinwoodcattle.combohrium.com It proceeds via a chain reaction mechanism involving three stages:

Initiation: An initiator, such as a reactive oxygen species (ROS), abstracts a hydrogen atom from a methylene (B1212753) group between two double bonds in a PUFA, forming a lipid radical (L•). researchgate.net

Propagation: The lipid radical reacts rapidly with molecular oxygen to form a peroxyl radical (LOO•). This radical can then abstract a hydrogen from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction. researchgate.net

Termination: The reaction ceases when two radicals react with each other to form a non-radical species. researchgate.net

Photooxidation is initiated by light. twinwoodcattle.com This process can occur through two main mechanisms:

Direct Photochemical Oxidation: Occurs when PUFAs are exposed to ultraviolet radiation. researchgate.nettwinwoodcattle.com

Photosensitized Oxidation: This more common mechanism requires the presence of a photosensitizer (e.g., chlorophyll, riboflavin) and visible light. The excited sensitizer (B1316253) can generate singlet oxygen, a highly reactive form of oxygen that can directly attack the double bonds of PUFAs to form hydroperoxides. researchgate.nettwinwoodcattle.com

Table 3: Comparison of Non-Enzymatic Oxidation Mechanisms

Feature Autoxidation Photooxidation
Initiator Free radicals (e.g., ROS) Light (UV or visible)
Oxygen Species Ground-state molecular oxygen (³O₂) Singlet oxygen (¹O₂) in photosensitized reactions
Mechanism Free-radical chain reaction (initiation, propagation, termination) researchgate.net Direct reaction with excited species (e.g., singlet oxygen) twinwoodcattle.com
Requirement Presence of an initial radical source Presence of light and, for sensitized reactions, a photosensitizer researchgate.nettwinwoodcattle.com
Products A complex mixture of hydroperoxide isomers and secondary oxidation products ocl-journal.org Primarily hydroperoxides, with a different isomer distribution than autoxidation

Metabolic Transformations and Interconversions Relevant to this compound

The landscape of octadecadienoic acid isomers can be further modified through metabolic interconversions, providing alternative routes to specific conjugated fatty acids.

Conversion from Conjugated Linolenic Acid (CLnA) Isomers (e.g., α-Eleostearic Acid)

A significant metabolic pathway for the formation of certain conjugated linoleic acid (CLA) isomers, such as the 9,11-octadecadienoate structure, is the conversion from dietary conjugated linolenic acid (CLnA) isomers. nih.govnih.gov CLnAs are found in certain plant oils and possess three conjugated double bonds.

Research has demonstrated that various CLnA isomers, including α-eleostearic acid (c9,t11,t13-18:3) and punicic acid (c9,t11,c13-18:3), can be metabolized in vivo in mammals and in vitro using cell models to produce c9,t11-CLA (rumenic acid). nih.govresearchgate.net This conversion involves the reduction of one of the double bonds in the conjugated triene system. For example, studies using Caco-2 cells, a model for the human intestinal epithelium, have shown the uptake of α-eleostearic acid and its subsequent conversion into c9,t11-CLA. nih.gov This metabolic transformation represents an important endogenous source of this specific CLA isomer, independent of its direct dietary intake from ruminant products. nih.gov

Relationship to Conjugated Linoleic Acid (CLA) Metabolism and Isomerization

This compound is the ethyl ester of 9,11-octadecadienoic acid, an isomer of conjugated linoleic acid (CLA). The metabolism and isomerization of this compound are intrinsically linked to the broader pathways of CLA metabolism. CLAs are a group of positional and geometric isomers of linoleic acid with conjugated double bonds. The most common and studied isomers are cis-9, trans-11 (c9,t11-CLA) and trans-10, cis-12 (t10,c12-CLA).

The metabolic fate of dietary CLA, including its ethyl esters, involves absorption, transport, and incorporation into tissues, as well as potential bioconversion and isomerization. Studies in rats have shown that conjugated linolenic acids (CLnA), which share structural similarities with CLA, are well absorbed and incorporated into neutral lipids and phospholipids, regardless of whether they are ingested as free fatty acids or triacylglycerols. researchgate.net This suggests that ethyl esters of CLA, such as this compound, are likely hydrolyzed to the free fatty acid form before or during absorption and then re-esterified within the intestinal cells.

The specific isomers of CLA exhibit different metabolic effects. For instance, the c9,t11-CLA isomer has been shown to decrease serum triacylglycerol and nonesterified fatty acid concentrations in mice, effects associated with reduced expression of hepatic sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov In contrast, the t10,c12-CLA isomer has been linked to insulin (B600854) resistance and weight loss. nih.gov While the metabolism of various CLA isomers has been a subject of research, specific studies focusing solely on the metabolic pathway of this compound are less common.

Isomerization of CLA can occur under certain conditions. For example, during the analytical process of methylation under acidic conditions, cis-9, trans-11 CLA can isomerize to trans-9, trans-11 CLA. nih.govcambridge.org This highlights the potential for the double bond configuration of 9,11-octadecadienoate to be altered. However, whether similar isomerization occurs enzymatically in vivo as a significant metabolic pathway for this compound is not well-documented.

The table below summarizes key research findings related to the metabolism of CLA isomers, which provides context for the potential metabolic behavior of this compound.

Table 1: Research Findings on the Metabolism of Conjugated Linoleic Acid (CLA) Isomers

CLA Isomer/Form Organism/Model Key Metabolic Findings Citation
cis-9, trans-11 CLA Mice Decreased serum triacylglycerol and nonesterified fatty acids; reduced hepatic SREBP-1c expression. nih.gov
trans-10, cis-12 CLA Mice Promoted insulin resistance and weight loss. nih.gov
cis-9, trans-11 CLA In vitro (acidic methylation) Isomerized to trans-9, trans-11 CLA. nih.govcambridge.org
Conjugated linolenic acid (as free fatty acid or triacylglycerol) Rats Well absorbed and incorporated into neutral and polar lipids. researchgate.net

Octadecanoid Pathway in Plant Secondary Metabolism (e.g., Jasmonic Acid Biosynthesis)

The octadecanoid pathway is a critical biosynthetic route in plants that leads to the production of jasmonates, a class of lipid-derived hormones that regulate a wide array of physiological processes, including defense against herbivores and pathogens, and various aspects of development. nih.govwikipedia.org The primary precursor for this pathway is α-linolenic acid (an octadecatrienoic acid), which is released from chloroplast membranes. nih.govwikipedia.org

The biosynthesis of jasmonic acid (JA) is initiated in the chloroplasts. uni-jena.de The key steps of the pathway are as follows:

Oxygenation: α-linolenic acid is oxygenated by the enzyme 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid. uni-jena.deresearchgate.net

Dehydration and Cyclization: The hydroperoxide is then converted by allene oxide synthase (AOS) and allene oxide cyclase (AOC) into a cyclized intermediate, 12-oxo-phytodienoic acid (OPDA). uni-jena.deresearchgate.net

Reduction and β-oxidation: OPDA is transported to the peroxisomes where it undergoes reduction by OPDA reductase3 (OPR3) and subsequent chain shortening via three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid. nih.govuni-jena.de This can then isomerize to the more stable (-)-jasmonic acid. wikipedia.org

While the direct precursor is α-linolenic acid, the pathway fundamentally involves the metabolism of C18 fatty acids, hence the name "octadecanoid pathway." Although this compound is an ester of an octadecadienoic acid, its direct involvement as a substrate or intermediate in the canonical jasmonic acid biosynthesis pathway has not been established. The pathway specifically utilizes the free acid form, α-linolenic acid, released from membrane lipids. nih.govwikipedia.org

However, the broader family of oxidized 18-carbon fatty acids, known as octadecanoids, encompasses a wide range of signaling molecules beyond jasmonic acid. nih.gov While the primary route to jasmonates starts with α-linolenic acid, other octadecanoids are formed from linoleic acid as well. It is within this broader context of octadecanoid signaling that derivatives of octadecadienoic acid play a role, though the specific function of the ethyl ester form in these plant pathways is not detailed in the available research. The synthesis of jasmonic acid and its derivatives can also be found in certain fungi, which may utilize similar biosynthetic principles starting from linoleic or linolenic acid. nih.gov

The table below outlines the key enzymatic steps in the biosynthesis of jasmonic acid via the octadecanoid pathway.

Table 2: Key Enzymes and Intermediates in the Jasmonic Acid Biosynthetic Pathway

Step Enzyme Substrate Product Cellular Location Citation
1 13-Lipoxygenase (13-LOX) α-Linolenic acid (13S)-Hydroperoxyoctadecatrienoic acid Chloroplast uni-jena.deresearchgate.net
2 Allene oxide synthase (AOS) (13S)-Hydroperoxyoctadecatrienoic acid Allene oxide Chloroplast uni-jena.deresearchgate.net
3 Allene oxide cyclase (AOC) Allene oxide 12-oxo-phytodienoic acid (OPDA) Chloroplast uni-jena.deresearchgate.net
4 OPDA reductase3 (OPR3) 12-oxo-phytodienoic acid (OPDA) 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid Peroxisome nih.govuni-jena.de

Table 3: List of Mentioned Compounds

Compound Name
This compound
9,11-octadecadienoic acid
Conjugated linoleic acid (CLA)
cis-9, trans-11-CLA
trans-10, cis-12-CLA
Conjugated linolenic acid (CLnA)
trans-9, trans-11-CLA
α-linolenic acid
Jasmonic acid (JA)
(13S)-hydroperoxyoctadecatrienoic acid
12-oxo-phytodienoic acid (OPDA)
(+)-7-iso-Jasmonic acid
(-)-Jasmonic acid
Linoleic acid
Sterol regulatory element-binding protein-1c (SREBP-1c)

Advanced Analytical Techniques for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters like ethyl 9,11-octadecadienoate. nih.govuib.no This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. nih.gov The process allows for the separation of individual components from a complex mixture, followed by their identification based on their unique mass-to-charge ratio and fragmentation patterns. nist.gov

Sample Preparation and Extraction Methodologies

Prior to GC-MS analysis, the sample containing this compound must undergo appropriate preparation to isolate and concentrate the analyte. A common and effective method is solvent extraction. nih.govagriculturejournals.czimskolkata.org

Solvent Extraction: This technique involves the use of an organic solvent to selectively dissolve the lipid fraction, which includes this compound, from the sample matrix. The choice of solvent is critical for efficient extraction. Hexane (B92381) is a frequently used solvent for extracting fatty acids and their esters. agriculturejournals.czfoodandnutritionjournal.org Dichloromethane is another solvent employed for the extraction of free fatty acids after acidification of the sample. agriculturejournals.cz In some protocols, a mixture of solvents like chloroform (B151607) and methanol (B129727) is used to homogenize the sample and extract lipids. tandfonline.com

The general workflow for solvent extraction typically involves the following steps:

Homogenization of the sample in the chosen solvent. tandfonline.com

Separation of the solvent layer containing the lipids from the solid or aqueous residue. This can be achieved through centrifugation or filtration. agriculturejournals.czimskolkata.org

Evaporation of the solvent to obtain the crude lipid extract. agriculturejournals.czimskolkata.org

The dried extract is then redissolved in a small volume of a suitable solvent for injection into the GC-MS system. researchgate.netnveo.org

For instance, in the analysis of plant material, a dried powder of the plant can be extracted with ethanol (B145695) in an orbital shaker, followed by evaporation of the extract. nih.gov Similarly, for the analysis of conjugated linoleic acid (CLA) isomers in biological tissues, samples are first hydrolyzed, then acidified, and the free fatty acids are extracted with dichloromethane. agriculturejournals.cz

Chromatographic Separation Parameters

The separation of this compound from other components in the extract is achieved on a gas chromatography column. The choice of the column and the temperature program are critical for achieving good resolution.

Column Selection: Capillary columns are standard in modern GC-MS analysis. nih.govnist.gov A common type of column used for fatty acid ester analysis is a non-polar or medium-polar column, such as a DB-35-MS or a DB-5MS. nih.govnveo.org These columns are typically composed of fused silica (B1680970) coated with a stationary phase like 5% phenyl-95% methylpolysiloxane. nveo.orgrjptonline.org The dimensions of the column, including length, internal diameter, and film thickness, influence the separation efficiency. nih.gov

Temperature Programming: The oven temperature is programmed to increase gradually during the analysis. This allows for the separation of compounds with a wide range of boiling points. A typical temperature program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature. nih.govcabidigitallibrary.org For example, an oven program could be set to start at 60°C for 15 minutes and then increase to 280°C. nih.gov

Carrier Gas: Helium is the most commonly used carrier gas in GC-MS due to its inertness. nih.govnist.govnveo.org The flow rate of the carrier gas is optimized to ensure efficient separation and transfer of the analytes to the mass spectrometer. nist.gov

Here is an example of typical GC parameters:

ParameterValueReference
ColumnDB-35-MS or DB-5MS nih.govnveo.org
Column Dimensions30 m x 0.25 mm ID x 0.25 µm film nih.gov
Carrier GasHelium nih.govnveo.org
Flow Rate1.0 mL/min nih.gov
Injector Temperature250 °C nih.gov
Oven ProgramInitial 60°C for 15 min, then ramp to 280°C nih.gov

Mass Spectrometric Detection and Data Interpretation

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound.

Ionization: Electron Ionization (EI) is the most common ionization technique used in GC-MS. nih.govsisweb.com In this process, the analyte molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion ([M]+). nist.gov

Fragmentation: The molecular ion is often unstable and fragments into smaller, characteristic ions. The pattern of these fragment ions is highly reproducible and specific to the structure of the original molecule. nist.gov

Data Interpretation and Library Matching: The obtained mass spectrum of an unknown compound is compared with the spectra in a reference library, such as the National Institute of Standards and Technology (NIST) library. nih.govsisweb.comresearchgate.netarcjournals.org A high match factor between the experimental spectrum and a library spectrum provides a high degree of confidence in the identification of the compound. researchgate.net The NIST library is a comprehensive collection of electron ionization mass spectra that is widely used for the identification of unknown compounds. sisweb.comsisweb.com For fatty acid analysis, specialized libraries like the Wiley FAMEs (Fatty Acid Methyl Esters) Mass Spectral Database can also be utilized. sisweb.com

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (308.5 g/mol ) and a series of fragment ions that are characteristic of its structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. weebly.commdpi.com It is particularly valuable for the structural elucidation of complex organic molecules and for distinguishing between different isomers, which can be challenging with other methods. researchgate.netscribd.com For this compound, NMR is crucial for confirming the positions and configurations (cis/trans) of the double bonds. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their chemical environment. weebly.comrsc.org The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. rsc.org

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the ethyl group, the aliphatic chain, and, most importantly, the olefinic protons of the conjugated double bond system. The coupling constants (J-values) between the olefinic protons are particularly informative for determining the cis or trans geometry of the double bonds. researchgate.net For instance, a larger coupling constant is typically observed for trans-protons compared to cis-protons.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. weebly.comhmdb.cahmdb.ca Each unique carbon atom in the structure of this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are sensitive to the electronic environment, allowing for the identification of different functional groups and the carbon skeleton.

The ¹³C NMR spectrum is particularly useful for confirming the positions of the double bonds within the octadecadienoate chain. The signals for the sp²-hybridized carbons of the double bonds will appear in a characteristic downfield region of the spectrum. The specific chemical shifts of these carbons can help to distinguish between different positional isomers.

Publicly available spectral data for ethyl (9Z,11E)-9,11-octadecadienoate includes ¹³C NMR spectra, which are essential for its definitive structural confirmation. nih.gov

Here is a summary of the analytical techniques:

TechniqueApplication for this compoundKey Information ObtainedReference
GC-MSIdentification and quantification in complex mixturesRetention time, molecular weight, fragmentation pattern nih.govuib.no
¹H NMRStructural elucidation, determination of double bond geometry (cis/trans)Chemical shifts and coupling constants of protons researchgate.netrsc.org
¹³C NMRConfirmation of carbon skeleton and double bond positionsChemical shifts of individual carbon atoms nih.govnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. gsconlinepress.comjournalsarjnp.com By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is obtained. scielo.br In the analysis of this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups that define its structure. researchgate.netnih.gov

The FT-IR spectrum of a compound like this compound, which is an ethyl ester of a conjugated linoleic acid, will exhibit characteristic absorption bands. The presence of an ester group is typically confirmed by a strong absorption band corresponding to the C=O stretching vibration, usually found in the region of 1730-1758 cm⁻¹. scielo.brnih.gov Additionally, the C-O stretching vibrations of the ester linkage will produce bands in the fingerprint region.

The aliphatic nature of the octadecadienoate chain is evidenced by C-H stretching vibrations of the CH₂ and CH₃ groups, which are typically observed around 2800-3000 cm⁻¹. scielo.br The presence of the conjugated double bonds (C=C) in the 9,11-octadecadienoate chain is another critical feature. These conjugated systems give rise to characteristic absorption bands, although their positions can be influenced by the specific cis/trans configuration of the isomers. For instance, the deformation band for isolated trans double bonds is observed at 966 cm⁻¹. aocs.org

Research has shown that FT-IR analysis can effectively characterize and identify functional groups in complex mixtures containing esters like this compound. gsconlinepress.comresearchgate.netnih.gov For example, in the analysis of bioactive compounds from plant extracts, FT-IR has been used to identify the presence of esters, alkanes, and alkenes, which are all structural components of this compound. gsconlinepress.com

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

Wavenumber (cm⁻¹)Functional GroupType of VibrationReference
~2900C-H (in CH₂ and CH₃)Stretching scielo.br
~1730-1758C=O (Ester)Stretching scielo.brnih.gov
~966C=C (trans)Deformation aocs.org
Fingerprint RegionC-O (Ester)Stretching nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment of Related Isomers

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of isomers of conjugated linoleic acid (CLA) ethyl esters, including this compound. gerli.comnih.gov The various positional and geometric isomers of CLA often exhibit similar chemical properties, making their separation challenging. HPLC, particularly in the silver-ion mode (Ag⁺-HPLC), has proven to be highly effective for resolving these complex mixtures. gerli.comnih.gov

Ag⁺-HPLC separates CLA isomers based on the interaction of the silver ions impregnated on the stationary phase with the double bonds of the fatty acid esters. nih.govsemanticscholar.org The separation is influenced by both the geometry (cis/trans) and the position of the double bonds. nih.gov Generally, the elution order is trans,trans isomers first, followed by cis/trans (or trans/cis) isomers, and finally cis,cis isomers. nih.govsemanticscholar.org

Different HPLC methods have been developed for the analysis of CLA isomers. Reversed-phase HPLC (RP-HPLC) can also be employed, often after derivatization of the fatty acids to enhance detection. researchgate.netnih.gov For instance, derivatization to 9-anthrylmethyl esters allows for highly sensitive fluorescence detection. researchgate.net

The purity of this compound and the relative proportions of its various isomers in a sample can be accurately determined using HPLC. agriculturejournals.cz The method involves separating the isomers and quantifying them using a suitable detector, such as a photodiode array (PDA) detector, which can monitor absorbance at specific wavelengths (e.g., 234 nm for conjugated dienes). semanticscholar.orgcabidigitallibrary.org

Research has detailed specific HPLC conditions for the separation of CLA isomers. For example, a mobile phase consisting of n-hexane, isopropanol, and acetic acid has been used with a silica column for the simultaneous determination of hydroxyoctadecadienoic acid isomers, which are related to CLA. cabidigitallibrary.org Another method for underivatized CLA isomers utilized a mobile phase of acetic acid and acetonitrile (B52724) in n-hexane with two silver ion-exchange columns connected in series. semanticscholar.org This approach achieved satisfactory separation of geometric and positional isomers into three groups: trans-trans, cis-trans/trans-cis, and cis-cis. semanticscholar.org

Table 2: Example of HPLC Conditions for the Separation of Conjugated Linoleic Acid Isomers

ParameterConditionReference
Column Two 5 µm Chrompac ChromSpher Lipids columns (250 × 4.6 mm) in series semanticscholar.org
Mobile Phase 1.6% acetic acid and 0.0125% acetonitrile in n-hexane semanticscholar.org
Flow Rate 1.0 mL/min semanticscholar.org
Detection UV at 234 nm semanticscholar.org
Column Temperature 25°C semanticscholar.org
Elution Order trans-trans, followed by cis-trans/trans-cis, then cis-cis isomers semanticscholar.org

Mechanistic Investigations of Biological Activities Non Human Systems

In Vitro Cellular Mechanistic Studies

Research into the cellular effects of conjugated fatty acid esters has revealed potential mechanisms of action in non-human cancer cell lines. While direct studies on Ethyl 9,11-octadecadienoate are limited, research on structurally similar compounds provides valuable insights.

Apoptosis Induction in Non-Human Cancer Cell Lines (e.g., Caco-2, DLD-1)

Studies have investigated the potential of conjugated fatty acid esters to induce programmed cell death, or apoptosis, in colon cancer cell lines such as Caco-2 and DLD-1.

Research on α-Eleostearic acid (α-ESA), a conjugated linolenic acid, has shown that it can induce apoptosis in the human colon cancer cell line Caco-2. caymanchem.comtargetmol.cn This process is associated with the upregulation of Growth Arrest and DNA Damage-inducible protein 45 (GADD45), the tumor suppressor protein p53, and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). caymanchem.comtargetmol.cn The p53 and GADD45 pathway is a known cell cycle checkpoint that can be activated by DNA damage. nih.gov The upregulation of these genes suggests a mechanism by which this conjugated fatty acid can halt cell proliferation and initiate apoptosis. caymanchem.comtargetmol.cn

It is important to note that these findings are based on α-ESA, a compound structurally similar to, but distinct from, this compound.

In the DLD-1 human colon cancer cell line, apoptosis induced by α-ESA has been linked to lipid peroxidation. caymanchem.com Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to cellular damage. explorationpub.com In the context of cancer cells, which often have a higher level of reactive oxygen species, enhancing lipid peroxidation can be a strategy to induce cell death. nih.gov The effective concentration (EC50) for apoptosis induction in DLD-1 cells supplemented with α-ESA was found to be 20 µM. caymanchem.com

Inhibition of Enzymatic Activities (e.g., DNA Polymerases, Topoisomerases)

Certain conjugated fatty acids have been shown to inhibit key enzymes involved in DNA replication and repair, such as DNA polymerases and topoisomerases. caymanchem.comnih.gov These enzymes are critical for rapidly dividing cancer cells, making them attractive targets for anticancer therapies. plos.orgnih.gov

Studies on α-ESA have demonstrated its ability to inhibit various isoforms of DNA polymerases and topoisomerases with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) ranging from approximately 5 to 20 µM. caymanchem.com The ethyl ester form of α-ESA is a more lipid-soluble version of the free acid. caymanchem.com While these findings are for a related compound, they suggest a potential area of investigation for this compound.

Ecological and Pest Management Applications

Beyond the cellular level, certain fatty acid esters have demonstrated practical applications in controlling insect vectors.

Larvicidal Efficacy Against Insect Vectors (e.g., Aedes albopictus)

Ethyl 9-cis,11-trans-octadecadienoate, an isomer of this compound, has been identified as a bioactive compound with significant larvicidal properties against the Asian tiger mosquito, Aedes albopictus, a known vector for dengue fever. researchgate.net This compound was isolated from the seed extract of Michelia champaca. researchgate.net

In a study evaluating the efficacy of isolated bioactive compounds from M. champaca seed extract, remarkable larval toxicity was observed. researchgate.net The findings highlight the potential of this compound isomers as botanical larvicides in pest management programs. researchgate.net

Table 1: Larvicidal Activity of Bioactive Compounds from Michelia champaca Seed Extract against Aedes albopictus Larvae

Bioactive Compound Identified Concentration Larval Mortality
Ethyl 9-cis,11-trans-octadecadienoate 15 ppm Remarkable Toxicity

Data sourced from a study on the larvicidal and pupicidal efficacies of M. champaca seed extracts. researchgate.net

Pupicidal Activity Against Insect Vectors

This compound has been identified as a bioactive compound in plant extracts exhibiting pupicidal properties against significant insect vectors. Research into the seed extracts of Michelia champaca has demonstrated the efficacy of its constituents in controlling mosquito populations at the pupal stage.

In a notable study, an ethyl acetate (B1210297) extract containing ethyl 9cis,11trans-octadecadienoate was tested against the pupae of the dengue vector Aedes albopictus. The findings revealed significant mortality rates, highlighting the potential of this compound as a botanical pupicide. Complete mortality (100%) of the Ae. albopictus pupae was achieved at a concentration of 200 ppm of the ethyl acetate extract. researchgate.netnih.gov This demonstrates a potent effect on the later aquatic stages of the mosquito life cycle, which is crucial for preventing the emergence of adult mosquitoes. The identification of ethyl 9cis,11trans-octadecadienoate was confirmed through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the bioactive fractions obtained from the extract. researchgate.netnih.gov

Table 1: Pupicidal Activity of Plant Extract Containing this compound

Plant Source Vector Species Bioactive Extract/Compound Concentration for 100% Mortality Reference

Environmental Impact Assessment on Non-Target Organisms (e.g., Damselfly, Water Bug)

A critical aspect of developing botanical insecticides is assessing their impact on non-target organisms that coexist with mosquito larvae in aquatic habitats. Studies involving ethyl 9cis,11trans-octadecadienoate, isolated from Michelia champaca seed extract, have addressed this environmental safety concern.

The bioactive compounds from the extract, including ethyl 9cis,11trans-octadecadienoate, were found to have very low toxicity against selected non-target aquatic predators. researchgate.netnih.gov The chosen organisms for this assessment were the damselfly (Ischnura sp.) and the water bug (Diplonychus sp.), which are natural predators of mosquito larvae and share the same ecological niches. nih.gov In the experimental setup, these predatory insects were exposed to the bioactive compound at its LC50 concentration (the concentration lethal to 50% of the target mosquito larvae). nih.gov The results indicated minimal adverse effects on these beneficial insects, suggesting that this compound is relatively target-specific and poses a lower environmental risk compared to broad-spectrum synthetic insecticides. researchgate.netnih.govresearchgate.net

Table 2: Ecotoxicological Effects on Non-Target Aquatic Organisms

Bioactive Compound Source Non-Target Organism Species Finding Reference
Michelia champaca (Seed Extract) Damselfly Ischnura sp. Very low toxicity observed. researchgate.net, nih.gov

Antioxidant Properties in Plant Extracts Containing the Compound

This compound is among the various phytochemicals identified in plant extracts that exhibit significant antioxidant activity. The presence of this compound often correlates with the free radical scavenging capabilities of the extract.

Table 3: Antioxidant Activity of Plant Extract Containing this compound

Plant Source Part Used Extraction Method Identified Compound Antioxidant Assay IC50 Value Reference

Derivatives and Analogues of Ethyl 9,11 Octadecadienoate: Research Directions

Structural Modifications and Isomeric Variations of Octadecadienoic Acid Esters

The structural diversity of octadecadienoic acid esters is vast, with variations in the position and geometry of double bonds, as well as the type of alcohol esterified to the carboxylic acid. These modifications significantly influence the chemical and physical properties of the molecules, leading to a wide range of research interests.

Methyl Esters (e.g., Methyl 5,12-Octadecadienoate, Methyl cis-9,trans-11-Octadecadienoate)

Methyl esters of octadecadienoic acid are frequently studied due to their prevalence in analytical chemistry and their roles as key intermediates in chemical syntheses.

Methyl 5,12-octadecadienoate has been identified in plant extracts, such as those from Michelia champaca and Cucurbita pepo (pumpkin) seeds. researchgate.netamazonaws.com Its isolation from natural sources suggests a potential role in plant biochemistry. While detailed biological activity studies are limited, its characterization is crucial for the comprehensive understanding of plant lipid profiles.

Methyl cis-9,trans-11-octadecadienoate is one of the most abundant and biologically active isomers of conjugated linoleic acid methyl ester. upm.edu.my It is a subject of intense research due to its presence in various natural products and its potential health benefits. upm.edu.mycymitquimica.com

Synthesis and Production:

Alkali-isomerization: A common method for producing methyl cis-9,trans-11-octadecadienoate is the alkali-isomerization of methyl linoleate (B1235992). upm.edu.my This process can yield a mixture of CLA isomers, from which the cis-9,trans-11 isomer can be purified.

Dehydration of Castor Oil: An alternative and cost-effective method involves the dehydration of methyl ricinoleate, derived from castor oil, using potassium hydroxide (B78521) (KOH) as a catalyst. upm.edu.my Optimization of reaction conditions, such as temperature and catalyst amount, is crucial for maximizing the yield of the desired isomer. upm.edu.my

Bacterial Production: Certain strains of bacteria, such as Lactobacillus acidophilus, are capable of producing cis-9, trans-11 CLA, which can then be esterified to its methyl ester. mdpi.com

Research Findings:

It is recognized for its nutritional value as a source of essential fatty acids. cymitquimica.com

Studies have explored its potential applications in the food and cosmetics industries. cymitquimica.com

The cis-9,trans-11 isomer is believed to be a principal contributor to the anticarcinogenic effects observed with CLA mixtures. upm.edu.my

CompoundMolecular FormulaMolecular Weight (g/mol)Key Research FindingsSource
Methyl 5,12-octadecadienoateC19H34O2294.5Identified in Michelia champaca and Cucurbita pepo seed extracts. researchgate.netamazonaws.com
Methyl cis-9,trans-11-octadecadienoateC19H34O2294.5Biologically active isomer of conjugated linoleic acid methyl ester; studied for its potential health benefits. upm.edu.mycymitquimica.com

Hydroxylated Derivatives (e.g., Ethyl (9Z,11E)-13-hydroxy-9,11-octadecadienoate)

The introduction of a hydroxyl group to the octadecadienoate chain creates a new class of compounds with distinct properties. Ethyl (9Z,11E)-13-hydroxy-9,11-octadecadienoate is a notable example, identified as a natural product. medchemexpress.comtargetmol.com This compound is a derivative of coriolic acid, a major peroxidation product of linoleic acid.

Research into this hydroxylated derivative is still emerging, but it is considered a significant molecule in the study of lipid metabolism and signaling. Its synthesis and biological activities are areas of active investigation, particularly in understanding the roles of oxidized fatty acids in physiological and pathological processes. evitachem.com

Conjugated Linoleic Acid (CLA) Esters as Related Research Models

Conjugated linoleic acid (CLA) refers to a group of positional and geometric isomers of linoleic acid. mdpi.com The esters of CLA, including ethyl and methyl esters, are invaluable tools in research, serving as models to understand the physicochemical and biological effects of fatty acids.

The two most studied isomers are cis-9, trans-11 and trans-10, cis-12 CLA. mdpi.com Research using these esters as models has revealed isomer-specific effects on various biological processes:

Lipid Metabolism: Studies in animal models, such as hamsters, have shown that different CLA isomers have varying effects on lipid levels and adipose tissue deposition. nih.govcambridge.org For instance, the t10,c12 isomer has been shown to be more active in affecting lipid levels in hamsters. cambridge.org

Cellular Mechanisms: In vitro studies using cell models like 3T3-L1 adipocytes have demonstrated that CLA isomers can influence gene expression related to fat metabolism and triacylglyceride accumulation. mdpi.com

Membrane Properties: The incorporation of CLA isomers into model membranes has been shown to alter their physicochemical properties, which may contribute to their isomer-specific biological effects. mdpi.com

The use of individual, pure CLA esters in research is critical to delineating the specific effects of each isomer, as commercial CLA supplements are often mixtures of different isomers. mdpi.com

IsomerCommon AbbreviationNoted Research Application/FindingSource
cis-9, trans-11c9,t11-CLAConsidered a primary contributor to the anticarcinogenic effects of CLA. upm.edu.my
trans-10, cis-12t10,c12-CLAShown to be the active isomer affecting lipid levels in hamsters. cambridge.org

Exploration of Other Octadecanoid Class Members

Ethyl 9,11-octadecadienoate belongs to the broader class of octadecanoids , which are oxygenated metabolites of 18-carbon fatty acids. acs.org This class of lipid mediators was once considered of low interest but is now recognized for its significant role in human physiology. nih.govportlandpress.com

Octadecanoids are formed through various enzymatic and non-enzymatic pathways and are involved in a multitude of biological processes, including:

Inflammation and immune modulation nih.gov

Pain transmission and nociception nih.gov

Cell proliferation and tissue modulation nih.gov

Metabolic regulation nih.gov

Research into the octadecanoid class is a rapidly expanding field. portlandpress.com However, progress is hampered by a lack of analytical standards and a need for more standardized nomenclature. nih.govportlandpress.comnih.gov The exploration of the diverse members of this class, from their biosynthesis to their biological functions, represents an exciting frontier in lipid research. acs.org This includes the study of various hydroxylated, epoxidized, and ketonated derivatives of C18 fatty acids, each with potentially unique biological activities. acs.org In plants, octadecanoids like jasmonic acid are well-known phytohormones involved in defense and growth regulation. oup.com

Research AreaKey FocusSignificanceSource
BiosynthesisElucidating the enzymatic pathways (e.g., LOX, COX, CYP) and non-enzymatic formation of octadecanoids.Understanding the origins and regulation of these bioactive lipids. acs.org
Biological ActivityInvestigating the roles in inflammation, pain, metabolic processes, and cell signaling.Identifying new therapeutic targets and understanding disease mechanisms. nih.govportlandpress.com
Analytical ChemistryDeveloping standardized methods for detection and quantification.Enabling accurate and reproducible research in the field. nih.govnih.gov
NomenclatureEstablishing a systematic naming system to avoid ambiguity.Facilitating clear communication and data comparison among researchers. portlandpress.comnih.gov

Emerging Research Frontiers and Future Perspectives

Integration of Advanced Omics Technologies in Lipidomics Research

The field of lipidomics, the large-scale study of lipids in biological systems, is rapidly evolving with the integration of advanced "omics" technologies. These approaches are proving invaluable in understanding the complex roles of lipid molecules like ethyl 9,11-octadecadienoate, a conjugated linoleic acid (CLA) ethyl ester. High-throughput technologies such as genomics, transcriptomics, proteomics, and metabolomics are increasingly being applied to food science to explore compound profiles and identify biomarkers associated with food quality and safety. mdpi.com

Mass spectrometry (MS) has become a cornerstone of modern lipidomics, with remarkable improvements enabling the identification and quantification of numerous lipid molecules in a single analysis. mdpi.comtandfonline.com Techniques like matrix-assisted laser desorption/ionization (MALDI), electrospray ionization (ESI), and atmospheric pressure chemical ionization (APCI) are frequently coupled with separation methods like gas chromatography (GC) and liquid chromatography (LC) for comprehensive lipid profiling. tandfonline.com Advanced MS methods, including quadrupole time-of-flight (Q-TOF) MS and quadrupole Orbitrap Fourier transform MS, offer in-depth analysis and precise detection of diverse lipid species. mdpi.com These powerful tools facilitate the identification of bioactive lipids, such as conjugated linoleic acids, in various food products. tandfonline.com

Specifically for conjugated fatty acids like the parent molecule of this compound, specialized analytical techniques are crucial. Acetonitrile (B52724) chemical ionization tandem mass spectrometry, for instance, provides a rapid method for characterizing the double bond geometry of conjugated linoleic acid methyl esters. nih.gov The integration of these advanced analytical strategies within a lipidomics framework allows for a more complete characterization of lipid species and their functions in biological systems. tandfonline.comresearchgate.net

The application of these omics technologies extends to various areas, including the analysis of lipid composition in meat, dairy products, and eggs, providing insights into quality, authenticity, and the effects of processing. mdpi.comtandfonline.com Furthermore, lipidomics can be used to assess the presence of beneficial lipids like conjugated linoleic acids in functional foods. tandfonline.com

Key Advanced Omics Technologies in Lipidomics:

TechnologyApplication in Lipidomics Research
Mass Spectrometry (MS) Identification and quantification of a wide range of lipid molecules. mdpi.comtandfonline.com
- ESI, APCI, MALDIIonization techniques for MS analysis of lipids. tandfonline.com
- Q-TOF MS, Orbitrap MSHigh-resolution mass spectrometry for precise lipid detection. mdpi.com
Chromatography (GC, LC) Separation of complex lipid mixtures prior to MS analysis. tandfonline.com
Nuclear Magnetic Resonance (NMR) Provides structural information about lipid molecules. researchgate.net

Development of Sustainable Production Methods for this compound

The increasing demand for bioactive compounds like this compound has spurred research into sustainable production methods. Traditional chemical synthesis often relies on harsh conditions and catalysts that can be toxic and difficult to recover. researchgate.net Consequently, there is a growing interest in biocatalytic and microbial synthesis routes which offer a more environmentally friendly alternative.

One promising approach is the use of lipases, enzymes that can catalyze esterification reactions under mild conditions. researchgate.net For instance, lipases can be used to synthesize ethyl esters from fatty acids and ethanol (B145695). researchgate.net This enzymatic approach avoids the formation of unwanted byproducts and simplifies downstream processing. Research has focused on optimizing reaction parameters such as temperature, substrate molar ratio, and the choice of solvent to maximize the yield of the desired ethyl ester. researchgate.net

Microbial fermentation presents another sustainable avenue for producing conjugated fatty acids and their derivatives. Certain microorganisms are capable of synthesizing polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. scielo.br The monomeric composition of these PHAs can include hydroxy-9,11-octadecadienoate, indicating the potential for microbial systems to produce the precursors for this compound. scielo.br The use of renewable feedstocks like crude glycerol (B35011) from biodiesel production further enhances the sustainability of this method. scielo.br

Additionally, the extraction of this compound from natural sources is being explored. Studies have identified this compound in various plant and seed extracts, such as those from Michelia champaca and Cucurbita moschata (pumpkin) seeds. tjnpr.orgresearchgate.net The development of efficient and green extraction techniques, such as ultrasonic-assisted extraction, can contribute to a more sustainable supply of this valuable compound. tjnpr.org

Comparison of Production Methods:

Production MethodAdvantagesDisadvantages
Chemical Synthesis High yield, well-established methods.Use of harsh chemicals, potential for toxic byproducts. researchgate.net
Enzymatic Synthesis (Lipases) Mild reaction conditions, high specificity, environmentally friendly. researchgate.netEnzyme cost and stability can be a concern.
Microbial Fermentation Use of renewable feedstocks, potential for large-scale production. scielo.brComplex downstream processing, optimization of microbial strains required.
Extraction from Natural Sources "Green" and natural product. tjnpr.orgresearchgate.netYield can be variable and dependent on the source material.

Computational Modeling and Chemoinformatics for Structure-Activity Relationship Prediction

Computational modeling and chemoinformatics are becoming increasingly important tools in the study of bioactive molecules like this compound. These approaches allow researchers to predict the biological activities and physicochemical properties of compounds based on their chemical structure, thereby accelerating the drug discovery and development process.

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological effects. For fatty acid derivatives, conjugation with other molecules can significantly alter their properties. For example, the conjugation of fatty acids with active pharmaceutical ingredients has been shown to enhance their lipophilicity, stability, and cellular uptake. researchgate.net Computational methods can be used to model these interactions and predict the resulting changes in bioactivity.

Molecular modeling techniques can simulate the interaction of this compound with biological targets, such as enzymes or receptors. This can provide insights into its mechanism of action and help in the design of more potent analogs. The use of simulation software can help in understanding the behavior of volatile compounds like ethyl esters during processes such as distillation, which is relevant for applications in the food and fragrance industries. vignevin.com

Chemoinformatics tools can be used to analyze large datasets of chemical information to identify trends and relationships. For instance, by comparing the structural features of a series of conjugated fatty acid esters with their measured biological activities, it is possible to develop predictive models. These models can then be used to screen virtual libraries of compounds to identify new candidates with desired properties.

The combination of experimental data from lipidomics studies with computational predictions from SAR and molecular modeling provides a powerful approach for understanding the biological roles of this compound and for guiding the development of new applications.

Q & A

Q. How can researchers confirm the structural identity of ethyl 9,11-octadecadienoate in natural extracts?

Methodological Answer:

  • Use gas chromatography-mass spectrometry (GC-MS) to separate and identify the compound based on retention time and fragmentation patterns. Compare the mass spectrum with databases like NIST or Wiley libraries .
  • Validate geometric isomerism (e.g., cis or trans double bonds) using Fourier-transform infrared spectroscopy (FTIR) to detect characteristic absorption bands (e.g., C=C stretching at ~1650 cm⁻¹) .
  • Cross-reference with synthetic standards (e.g., commercial ethyl octadecadienoate isomers) to confirm retention indices and spectral matches .

Q. What experimental designs are appropriate for quantifying this compound in plant matrices?

Methodological Answer:

  • Extraction optimization : Test solvents (e.g., methanol, n-hexane) for efficiency using Soxhlet or ultrasound-assisted extraction. Validate recovery rates via spiked samples .
  • Calibration curves : Prepare synthetic this compound standards in a concentration range (e.g., 0.1–100 µg/mL) and analyze via GC-MS. Use linear regression to establish quantification limits .
  • Matrix effects : Perform spike-and-recovery experiments to assess interference from co-eluting compounds (e.g., fatty acids, sterols) .

Q. How should stability studies for this compound be designed under varying storage conditions?

Methodological Answer:

  • Accelerated degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and oxygen to simulate long-term storage. Monitor degradation products (e.g., hydroperoxides) via HPLC or GC-MS .
  • Antioxidant testing : Co-incubate with radical scavengers (e.g., BHT, α-tocopherol) to assess oxidative stability. Use DPPH or ABTS assays to quantify radical inhibition .
  • Data normalization : Express stability relative to inert internal standards (e.g., methyl stearate) to account for extraction variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Source verification : Confirm compound purity (≥95%) via HPLC and nuclear magnetic resonance (NMR). Impurities from isomer mixtures (e.g., ethyl 9,12-octadecadienoate) may skew bioactivity results .
  • Dose-response reevaluation : Test bioactivity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Use ANOVA with post-hoc tests to validate significance .
  • Mechanistic studies : Apply enzymatic assays (e.g., COX-2 inhibition) or molecular docking to clarify interactions with biological targets. Reference structural analogs (e.g., methyl linoleate) for comparative analysis .

Q. What advanced techniques are required to study the stereochemical influence of this compound in lipid oxidation pathways?

Methodological Answer:

  • Chiral chromatography : Use chiral columns (e.g., cyclodextrin-based) to separate geometric isomers. Confirm elution order with enantiomerically pure standards .
  • Isotopic labeling : Synthesize deuterated or ¹³C-labeled this compound to track oxidation products via LC-MS/MS. Compare fragmentation patterns to identify site-specific reactivity .
  • Computational modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C9 and C11 hydrogen abstraction, predicting oxidation susceptibility .

Q. How should researchers address discrepancies in antioxidant mechanisms reported for this compound?

Methodological Answer:

  • Radical trapping assays : Use electron paramagnetic resonance (EPR) to detect stable radical adducts (e.g., with DMPO). Compare results to known antioxidants (e.g., ascorbic acid) .
  • Lipid peroxidation models : Incorporate this compound into liposome systems and measure malondialdehyde (MDA) formation via thiobarbituric acid (TBA) assay .
  • Multi-omics integration : Pair transcriptomic data (e.g., Nrf2 pathway activation) with lipidomic profiles to map antioxidant signaling networks .

Data Management & Presentation

Q. What are best practices for presenting raw and processed data in studies involving this compound?

Methodological Answer:

  • Raw data : Include chromatograms, spectral scans, and calibration curves in appendices. Annotate retention times, m/z values, and instrument parameters .
  • Processed data : Use tables for quantified concentrations (mean ± SD, n=3) and figures for dose-response curves. Apply statistical notation (e.g., asterisks for p < 0.05) .
  • Reproducibility : Share metadata (e.g., GC temperature gradients, column specifications) via open-access repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.